sodium;3-phenylprop-1-enylbenzene
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Overview
Description
Sodium;3-phenylprop-1-enylbenzene is an organic compound that features a benzene ring substituted with a 3-phenylprop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-phenylprop-1-enylbenzene typically involves the reaction of benzene with 3-phenylprop-1-enyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-phenylprop-1-enyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium;3-phenylprop-1-enylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.
Phenylpropene: A compound with a similar structure but lacking the sodium substituent.
Styrene: An aromatic compound with a vinyl group attached to the benzene ring.
Uniqueness
Sodium;3-phenylprop-1-enylbenzene is unique due to the presence of both a benzene ring and a 3-phenylprop-1-enyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
37808-93-8 |
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Molecular Formula |
C15H13Na |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
sodium;3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H13.Na/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
InChI Key |
CUWXVYTXIVSUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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